Cas no 1261570-40-4 (6-Chloro-2'-(trifluoromethoxy)biphenyl-3-acetic acid)

6-Chloro-2'-(trifluoromethoxy)biphenyl-3-acetic acid Chemical and Physical Properties
Names and Identifiers
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- 6-Chloro-2'-(trifluoromethoxy)biphenyl-3-acetic acid
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- Inchi: 1S/C15H10ClF3O3/c16-12-6-5-9(8-14(20)21)7-11(12)10-3-1-2-4-13(10)22-15(17,18)19/h1-7H,8H2,(H,20,21)
- InChI Key: RRKFMGWKDWGDLB-UHFFFAOYSA-N
- SMILES: ClC1C=CC(CC(=O)O)=CC=1C1C=CC=CC=1OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 389
- XLogP3: 4.8
- Topological Polar Surface Area: 46.5
6-Chloro-2'-(trifluoromethoxy)biphenyl-3-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011007542-1g |
6-Chloro-2'-(trifluoromethoxy)biphenyl-3-acetic acid |
1261570-40-4 | 97% | 1g |
$1534.70 | 2023-09-03 | |
Alichem | A011007542-250mg |
6-Chloro-2'-(trifluoromethoxy)biphenyl-3-acetic acid |
1261570-40-4 | 97% | 250mg |
$504.00 | 2023-09-03 | |
Alichem | A011007542-500mg |
6-Chloro-2'-(trifluoromethoxy)biphenyl-3-acetic acid |
1261570-40-4 | 97% | 500mg |
$815.00 | 2023-09-03 |
6-Chloro-2'-(trifluoromethoxy)biphenyl-3-acetic acid Related Literature
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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5. Back matter
Additional information on 6-Chloro-2'-(trifluoromethoxy)biphenyl-3-acetic acid
Professional Introduction to 6-Chloro-2'-(trifluoromethoxy)biphenyl-3-acetic Acid (CAS No. 1261570-40-4)
6-Chloro-2'-(trifluoromethoxy)biphenyl-3-acetic acid, with the CAS number 1261570-40-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the biphenyl family, characterized by its two phenyl rings connected by a carbon-carbon bond. The presence of both a chloro substituent at the 6-position and a trifluoromethoxy group at the 2'-position introduces unique electronic and steric properties, making it a valuable intermediate in the development of various chemical entities.
The structural features of 6-Chloro-2'-(trifluoromethoxy)biphenyl-3-acetic acid make it particularly interesting for medicinal chemists. The chloro group is known to enhance lipophilicity and can participate in various chemical transformations, such as nucleophilic aromatic substitution reactions, which are commonly employed in drug discovery. On the other hand, the trifluoromethoxy group introduces electron-withdrawing effects through its electronegative fluorine atoms, which can influence the reactivity and metabolic stability of the compound. These properties are often leveraged to optimize pharmacokinetic profiles in drug candidates.
In recent years, there has been a growing interest in biphenyl derivatives due to their diverse biological activities. Studies have shown that biphenyl-based compounds exhibit a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. The specific arrangement of substituents on the biphenyl core can significantly alter the biological activity of the molecule. For instance, research has demonstrated that compounds with electron-deficient aromatic rings can interact more effectively with biological targets, leading to enhanced binding affinity and therapeutic efficacy.
The acetic acid moiety at the 3-position of 6-Chloro-2'-(trifluoromethoxy)biphenyl-3-acetic acid adds another layer of functionality to the molecule. This carboxylic acid group can be further modified through esterification or amidation to produce derivatives with improved solubility or bioavailability. Such modifications are crucial in pharmaceutical development, as they can enhance drug delivery and target specificity. Moreover, the carboxylic acid group can serve as a handle for conjugation with other biomolecules, such as peptides or nucleotides, opening up possibilities for targeted drug delivery systems.
Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods for compounds like 6-Chloro-2'-(trifluoromethoxy)biphenyl-3-acetic acid. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing complex biphenyl frameworks with high precision. These methods allow for the introduction of multiple substituents in a single step, reducing the overall synthetic complexity and improving yield. Such innovations are essential for facilitating high-throughput screening and rapid optimization of drug candidates.
The pharmacological potential of 6-Chloro-2'-(trifluoromethoxy)biphenyl-3-acetic acid has been explored in several preclinical studies. Researchers have investigated its effects on various biological pathways, including those involved in cancer progression and inflammation. Preliminary findings suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors implicated in disease mechanisms. However, further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications.
The synthesis of analogs based on 6-Chloro-2'-(trifluoromethoxy)biphenyl-3-acetic acid has also been a focus of research. By systematically varying substituents such as halogens or alkoxyl groups, chemists can generate libraries of compounds with tailored properties. High-throughput screening techniques combined with computational modeling have accelerated this process, allowing for rapid identification of lead compounds with desired pharmacological profiles. Such approaches are integral to modern drug discovery pipelines.
The environmental and safety considerations associated with handling 6-Chloro-2'-(trifluoromethoxy)biphenyl-3-acetic acid are also important aspects to address. While this compound is not classified as hazardous under standard conditions, proper handling procedures should be followed to ensure safe laboratory practices. This includes using appropriate personal protective equipment (PPE) and working in well-ventilated areas to minimize exposure risks. Additionally, waste disposal should comply with local regulations to prevent environmental contamination.
In conclusion, 6-Chloro-2'-(trifluoromethoxy)biphenyl-3-acetic acid (CAS No. 1261570-40-4) is a versatile intermediate with significant potential in pharmaceutical research and development. Its unique structural features offer opportunities for designing novel therapeutic agents with improved efficacy and selectivity. Continued investigation into its biological activities and synthetic applications will further enhance our understanding of its value in medicinal chemistry.
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